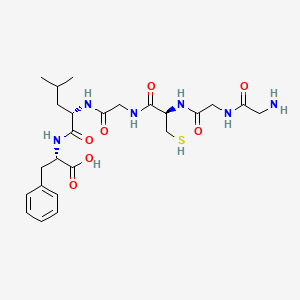

H-Gly-Gly-Cys-Gly-Leu-Phe-OH

Description

Overview of Peptide Chemistry and its Academic Relevance

Peptide chemistry is a specialized field within chemistry that focuses on the study of peptides, which are short chains of amino acid monomers linked by peptide bonds. This discipline is of immense academic relevance as it forms the bridge between understanding the properties of individual amino acids and the complex functionalities of large protein molecules. The ability to synthesize and analyze peptides allows researchers to dissect protein functions, investigate enzymatic mechanisms, and develop new biomaterials. Innovations in peptide chemistry, such as solid-phase peptide synthesis, have revolutionized the ability to create custom peptide sequences, thereby accelerating research in biochemistry, molecular biology, and medicine. numberanalytics.com

Rationale for Investigating Short Linear Peptides

Short linear peptides, typically consisting of 2 to 50 amino acids, are of significant interest to the scientific community. therascience.com Their relatively small size makes them more amenable to chemical synthesis and structural analysis compared to large proteins. This allows for systematic studies on how amino acid sequence dictates three-dimensional structure and, consequently, biological activity. numberanalytics.com Furthermore, short linear peptides often represent the bioactive domains of larger proteins, meaning they can mimic or inhibit the function of the parent protein. This property makes them valuable tools for studying protein-protein interactions and as potential starting points for the development of new therapeutic agents. arizona.edu

Specific Academic Context of H-Gly-Gly-Cys-Gly-Leu-Phe-OH within Peptide Science

The hexapeptide this compound, with its defined sequence of glycine (B1666218), cysteine, leucine (B10760876), and phenylalanine, represents a model compound for investigating several key aspects of peptide science. While extensive research specifically on this sequence is not widely documented in publicly available literature, its composition allows for the exploration of fundamental peptide properties.

The presence of both hydrophobic (Leucine, Phenylalanine) and hydrophilic/neutral (Glycine, Cysteine) residues suggests that this peptide could be used to study processes like self-assembly and interaction with biological membranes. wikipedia.orgwikipedia.org The two glycine residues contribute flexibility to the peptide backbone. byjus.com The centrally located cysteine residue is of particular interest due to its unique thiol group, which can participate in disulfide bond formation, a crucial factor in protein folding and stabilization. arizona.edu The aromatic ring of phenylalanine provides a useful spectroscopic marker for biophysical studies. Therefore, this compound can serve as a valuable tool for fundamental research in peptide structure-function relationships.

Physicochemical Properties of this compound

The theoretical physicochemical properties of the hexapeptide can be calculated based on its amino acid composition. These properties are crucial for designing and interpreting experiments involving this peptide.

| Property | Value |

| Molecular Formula | C28H43N7O8S |

| Molecular Weight | 653.75 g/mol |

| Isoelectric Point (pI) | 5.58 |

Note: These values are computationally derived and may vary slightly depending on the calculation method.

Properties of the Constituent Amino Acids

| Amino Acid | Abbreviation | Side Chain Property | Molecular Formula | Molecular Weight ( g/mol ) |

| Glycine | Gly (G) | Non-polar, Aliphatic | C2H5NO2 | 75.07 |

| Cysteine | Cys (C) | Polar, Thiol-containing | C3H7NO2S | 121.16 |

| Leucine | Leu (L) | Non-polar, Aliphatic | C6H13NO2 | 131.17 |

| Phenylalanine | Phe (F) | Non-polar, Aromatic | C9H11NO2 | 165.19 |

Structure

2D Structure

Properties

CAS No. |

174350-33-5 |

|---|---|

Molecular Formula |

C24H36N6O7S |

Molecular Weight |

552.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C24H36N6O7S/c1-14(2)8-16(23(35)30-17(24(36)37)9-15-6-4-3-5-7-15)28-21(33)12-27-22(34)18(13-38)29-20(32)11-26-19(31)10-25/h3-7,14,16-18,38H,8-13,25H2,1-2H3,(H,26,31)(H,27,34)(H,28,33)(H,29,32)(H,30,35)(H,36,37)/t16-,17-,18-/m0/s1 |

InChI Key |

PKPGSVJGADAEKH-BZSNNMDCSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications for H Gly Gly Cys Gly Leu Phe Oh

Development and Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols for Hexapeptides

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide synthesis, offering advantages in speed and ease of purification. ontosight.aiwikipedia.org The synthesis of a hexapeptide like H-Gly-Gly-Cys-Gly-Leu-Phe-OH on a solid support involves a stepwise elongation of the peptide chain. wikipedia.org

Comparative Analysis of Protecting Group Strategies

The choice of protecting groups, particularly for the cysteine residue, is critical to prevent side reactions. acs.orgrsc.org Two primary strategies are the Boc/Bzl and Fmoc/tBu approaches. rsc.org For the synthesis of peptides containing cysteine, the Fmoc/tBu strategy is commonly employed. oup.com

Table 1: Common Thiol Protecting Groups for Cysteine in Fmoc SPPS

| Protecting Group | Cleavage Conditions | Key Features |

| Trityl (Trt) | Trifluoroacetic acid (TFA) sigmaaldrich.comnih.gov | Labile to standard cleavage conditions, suitable for routine synthesis of peptides with free thiols. sigmaaldrich.com |

| tert-Butyl (tBu) | Stable to TFA, removed with mercury(II) acetate (B1210297) or silver trifluoromethanesulfonate. sigmaaldrich.com | Allows for intermediate peptide purification before thiol deprotection. sigmaaldrich.com |

| Acetamidomethyl (Acm) | Stable to TFA, removed with mercury(II) acetate or silver trifluoromethanesulfonate. sigmaaldrich.com | Similar to tBu, enables purification prior to deprotection. sigmaaldrich.com |

| S-tert-Butylthio (StBu) | Reductive conditions (e.g., DTT) acs.org | Can be removed under mild, reducing conditions. acs.org |

| Diphenylmethyl (Dpm) | 95% TFA sigmaaldrich.com | More stable to dilute TFA than Trt, useful for regioselective disulfide bond formation. sigmaaldrich.com |

| 4-methoxytrityl (Mmt) | 1-3% TFA sigmaaldrich.com | Highly acid-labile, allows for on-resin deprotection and disulfide bond formation. sigmaaldrich.com |

For the synthesis of this compound where a free thiol is desired in the final product, the Trityl (Trt) group is a suitable choice as it is removed during the final cleavage from the resin with TFA. sigmaaldrich.com If regioselective disulfide bond formation with another cysteine-containing peptide were required, a combination of orthogonal protecting groups like Dpm and Mmt would be employed. sigmaaldrich.com

Coupling Reagent Selection and Reaction Efficiency for Specific Residues (e.g., Cys, Gly, Phe)

The efficiency of peptide bond formation is heavily influenced by the choice of coupling reagent. bachem.com For the sequence this compound, the coupling of sterically hindered amino acids is not a major concern, as glycine (B1666218) provides flexibility and leucine (B10760876) and phenylalanine are standard residues. However, efficient coupling is still crucial for high yield.

Common coupling reagents are based on phosphonium (B103445) or aminium salts. sigmaaldrich.com

Table 2: Selected Coupling Reagents for Peptide Synthesis

| Reagent | Class | Key Characteristics |

| HBTU/TBTU | Aminium Salt | Popular and widely used in both solid-phase and solution-phase synthesis. bachem.comsigmaaldrich.com |

| HATU | Aminium Salt | Highly efficient, particularly for difficult couplings and N-methyl amino acids. bachem.comsigmaaldrich.com |

| COMU | Aminium Salt | Comparable efficiency to HATU with improved safety and solubility profiles. bachem.com |

| PyBOP | Phosphonium Salt | Excellent for routine synthesis and does not cause guanidinylation side reactions. sigmaaldrich.com |

| DIC/HOBt | Carbodiimide/Additive | A classic and cost-effective combination, though can lead to racemization without additives. bachem.com |

For the synthesis of this compound, a standard and efficient coupling reagent like HBTU or HATU in the presence of a base such as diisopropylethylamine (DIEA) would be appropriate. The choice may also be guided by the specific instrumentation used for automated synthesis.

Solution-Phase Peptide Synthesis Approaches for this compound and Analogs

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains valuable, especially for large-scale production. wikipedia.org It allows for the purification of intermediates, which can lead to a highly pure final product. nih.gov

Chemo-Enzymatic Ligation Strategies

Chemo-enzymatic peptide synthesis (CEPS) has gained significant attention as it offers excellent regio- and chemoselectivity under mild reaction conditions. frontiersin.org This approach utilizes enzymes, such as engineered ligases, to catalyze the formation of peptide bonds between synthetic peptide fragments. frontiersin.orgbachem.com For the synthesis of this compound, one could envision synthesizing two smaller fragments, for instance, H-Gly-Gly-Cys-OH and H-Gly-Leu-Phe-OH, and then ligating them using a suitable enzyme like peptiligase. nih.govteknoscienze.comyoutube.com This method avoids racemization, a potential side reaction in chemical fragment condensation. teknoscienze.com

Fragment Condensation Techniques

Fragment condensation involves the synthesis of smaller peptide fragments, which are then coupled together in solution or on a solid support to form the final, larger peptide. ontosight.aiwikipedia.orgnih.gov This convergent approach can be more efficient for longer peptides. thieme-connect.com For this compound, a possible strategy would be to synthesize the dipeptide H-Gly-Gly-OH and the tetrapeptide H-Cys(Trt)-Gly-Leu-Phe-OH separately, and then couple them. The challenge in chemical fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. wikipedia.org However, careful selection of coupling reagents and conditions can minimize this side reaction. researchgate.net

Site-Specific Chemical Modifications and Analog Design of this compound

The hexapeptide this compound serves as a foundational structure for advanced synthetic modifications. Its specific sequence, containing a strategically placed cysteine residue, allows for a multitude of chemical alterations aimed at enhancing its structural and functional properties. These modifications include the introduction of unnatural amino acids, constraining the peptide backbone through cyclization, and attaching various molecular entities via post-synthetic derivatization.

Incorporation of Non-Canonical Amino Acids and Peptidomimetics

The substitution of canonical amino acids with non-canonical amino acids (NCAAs) or peptidomimetics is a powerful strategy to optimize peptide characteristics. nih.gov In the context of this compound, such incorporations can modulate properties like enzymatic stability, conformational preference, and bioavailability. nih.gov The genetic code typically dictates the use of 22 canonical amino acids for protein synthesis; however, synthetic chemistry allows for the introduction of over 500 other amino acids. wikipedia.orgwikipedia.org

Research has shown that incorporating elements like N-methylated amino acids or D-amino acids can significantly alter a peptide's conformational flexibility and resistance to proteolysis. nih.gov For instance, replacing an L-amino acid with its D-enantiomer can disrupt secondary structures and protect against enzymatic degradation. Similarly, N-methylation of a peptide bond can increase membrane permeability, a desirable trait for potential therapeutic agents. nih.gov

In the this compound sequence, several positions are amenable to such modifications. The glycine residues, due to their lack of a side chain, provide significant conformational flexibility. wikipedia.org Replacing one or more glycines with a more constrained NCAA, such as aminoisobutyric acid (Aib), could rigidify the peptide backbone. The phenylalanine residue could be substituted with other aromatic or non-aromatic NCAAs to explore structure-activity relationships.

Table 1: Potential Non-Canonical Substitutions in this compound and Their Rationale

| Position | Original Residue | Potential Substitution | Rationale for Modification |

| 1, 2, or 4 | Glycine (Gly) | Aminoisobutyric acid (Aib) | Induce a helical turn, reduce conformational flexibility. |

| 3 | Cysteine (Cys) | Homocysteine (Hcy) | Increase the length of the side chain for alternative cross-linking. |

| 3 | Cysteine (Cys) | Penicillamine (Pen) | Introduce a gem-dimethyl group on the β-carbon to restrict side-chain rotation. |

| 5 | Leucine (Leu) | N-methyl-Leucine | Enhance metabolic stability and potentially increase cell permeability. nih.gov |

| 6 | Phenylalanine (Phe) | D-Phenylalanine (d-Phe) | Increase resistance to exopeptidases and modulate receptor binding. nih.gov |

| 6 | Phenylalanine (Phe) | Cyclohexylalanine (Cha) | Modify hydrophobicity and aromatic interactions. |

Cyclization Strategies (e.g., Head-to-Tail, Side-Chain to Side-Chain)

Peptide cyclization is a widely used technique to improve the stability, selectivity, and binding affinity of linear peptides by conformationally constraining them. altabioscience.comnih.gov Several cyclization strategies can be envisioned for the this compound scaffold.

Head-to-Tail Cyclization: This strategy involves forming a lactam (amide) bond between the N-terminal amine of glycine and the C-terminal carboxylic acid of phenylalanine. altabioscience.com While this is a common approach, the cyclization of short peptides (fewer than seven residues) can be challenging and may lead to side reactions like cyclodimerization. nih.gov The process is often performed on a solid support to favor intramolecular reaction through pseudo-dilution effects. nih.gov Recent developments have focused on novel on-support cyclization methods to improve efficiency and yield. researchgate.netrsc.org

Side-Chain to Side-Chain Cyclization: This method links the side chains of two amino acid residues within the peptide. jpt.com The native this compound sequence contains only one reactive side chain (cysteine), making direct side-chain to side-chain cyclization impossible. However, an analog could be synthesized to incorporate a second reactive amino acid. A common and straightforward approach is the formation of a disulfide bridge between two cysteine residues. nih.govjpt.com An analogue such as H-Gly-Cys -Gly-Gly-Leu-Cys -OH could be synthesized and subsequently oxidized to form an intramolecular disulfide bond.

Alternatively, an amide linkage can be formed between the side chains of amino acids like aspartic acid or glutamic acid and basic amino acids such as lysine (B10760008) or ornithine. peptide.com For example, an analog like H-Gly-Gly-Cys -Gly-Lys -Phe-OH could be cyclized by forming a bond between the cysteine thiol and the lysine amine via a suitable bifunctional linker.

Terminus-to-Side-Chain Cyclization: This involves creating a covalent bond between a terminal end (N- or C-terminus) and an amino acid side chain. altabioscience.comnih.gov The cysteine residue in this compound is well-suited for this type of modification. The thiol group of cysteine can be reacted with the N-terminal amine or the C-terminal carboxyl group, often through the use of specific linkers, to form a stable cyclic structure.

Table 2: Cyclization Strategies for this compound and its Analogs

| Cyclization Type | Required Sequence Feature | Linkage Formed | Description |

| Head-to-Tail | N-terminal amine, C-terminal carboxyl | Amide (Lactam) | The N-terminus of Glycine is linked to the C-terminus of Phenylalanine. altabioscience.com |

| Side-Chain to Side-Chain (Disulfide) | Two Cysteine residues | Disulfide (S-S) | Requires an analog with a second Cysteine. Oxidation forms a Cys-Cys bridge. jpt.com |

| Side-Chain to Side-Chain (Amide) | One acidic (e.g., Glu) and one basic (e.g., Lys) residue | Amide | Requires an analog. The side chains are linked to form a lactam bridge. peptide.comresearchgate.net |

| Side-Chain to Terminus | One Cysteine and either N- or C-terminus | Thioether or other covalent bond | The thiol group of Cysteine is linked to one of the peptide's ends. nih.gov |

Post-Synthetic Derivatization for Labeling and Conjugation

The cysteine residue is a prime target for site-specific modification due to the high nucleophilicity of its thiol group. nih.govnih.gov This allows for the precise attachment of various chemical moieties, such as fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) for improving solubility and circulation half-life, or affinity tags for purification.

A variety of chemical methods have been developed for selective cysteine modification. Classical approaches include alkylation with iodoacetamides or Michael addition with maleimides. nih.gov More recent innovations have introduced reagents that offer faster reaction kinetics and improved stability of the resulting conjugate. For example, chlorooximes react rapidly and selectively with cysteine under physiological conditions to form stable thiohydroximate linkages. nih.govchinesechemsoc.org Another advanced method uses palladium-catalyzed prenylation to attach labels, forming a natural allylthioether linkage. acs.org

For this compound, the cysteine at position 3 can be derivatized to introduce a wide array of functionalities. For instance, reacting the peptide with a maleimide-functionalized fluorophore, such as Fluorescein-5-maleimide, would yield a fluorescently labeled peptide suitable for tracking in biological systems. Similarly, conjugation to biotin (B1667282) would allow for affinity-based studies and purification using streptavidin or avidin (B1170675) supports. nih.gov The choice of reagent depends on the desired application and the required stability of the peptide-conjugate linkage. ucl.ac.ukresearchgate.net

Table 3: Reagents for Post-Synthetic Derivatization of the Cysteine Residue

| Reagent Class | Specific Example | Linkage Formed | Key Features |

| Haloacetyls | Iodoacetamide | Thioether | Classic, stable linkage, but can have cross-reactivity. nih.gov |

| Maleimides | N-Ethylmaleimide | Thioether (via Michael addition) | Highly selective for thiols at neutral pH, but linkage can be reversible. nih.gov |

| Chlorooximes | Phenyl-chlorooxime | Thiohydroximate | Fast reaction kinetics, high selectivity, and stable linkage. nih.govchinesechemsoc.org |

| Pyridyl Disulfides | Ellman's Reagent | Disulfide | Reversible linkage, useful for release mechanisms. ucl.ac.uk |

| Naphthoquinone-based | NQMP derivatives | Thioether | Photochemically induced, rapid reaction, and potentially reversible. nih.gov |

| Palladium-catalyzed | Allyl carbonates | Allylthioether | Forms a natural-style linkage, compatible with complex peptides. acs.org |

Structural and Conformational Analysis of H Gly Gly Cys Gly Leu Phe Oh

Spectroscopic Characterization of Secondary and Tertiary Structure

Spectroscopic techniques are essential tools for investigating the conformational properties of peptides in various environments. Methods such as Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FTIR) spectroscopy provide valuable insights into the secondary and tertiary structures.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins. The technique is particularly sensitive to the regular, repeating arrangements of the peptide backbone found in secondary structures like α-helices and β-sheets. springernature.com

For a relatively short and flexible peptide like H-Gly-Gly-Cys-Gly-Leu-Phe-OH, the CD spectrum in an aqueous solution at neutral pH is expected to be dominated by a strong negative band around 198 nm, which is characteristic of a disordered or random coil conformation. This is due to the high degree of conformational freedom of the peptide backbone, which is not constrained by a significant number of stabilizing hydrogen bonds. However, the conformation can be influenced by the solvent environment. In structure-promoting solvents, such as trifluoroethanol, short peptides may adopt more ordered conformations, such as α-helical structures. nih.gov An α-helix is characterized by two negative bands around 208 nm and 222 nm and a positive band around 192 nm. nih.gov

Table 1: Typical Circular Dichroism (CD) Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

|---|---|

| α-Helix | Negative bands at ~222 and ~208 nm; Positive band at ~192 nm |

| β-Sheet | Negative band at ~218 nm; Positive band at ~195 nm |

| Random Coil | Strong negative band at ~198 nm |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. nih.gov For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be employed to gain a detailed understanding of its structure and dynamics.

The process begins with the assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to specific atoms in the peptide sequence. nih.gov This is achieved using a suite of 2D NMR experiments, including:

COSY (Correlation Spectroscopy): Identifies protons that are coupled through-bond, typically those on adjacent carbon atoms.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single amino acid spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), regardless of whether they are close in the sequence. This is the primary source of long-range distance constraints used for structure calculation.

Analysis of NMR parameters provides critical structural information. For instance, the ¹Hα chemical shifts can indicate secondary structure elements, while ³J(HNα) coupling constants, related to the phi (φ) dihedral angle through the Karplus equation, provide information about the backbone conformation. The pattern and intensity of Nuclear Overhauser Effects (NOEs) provide the distance restraints that are used to compute a family of 3D structures consistent with the experimental data. Given the flexibility of a short, linear peptide, it would likely exist as an ensemble of rapidly interconverting conformations in solution.

Table 2: Expected ¹H Chemical Shift Ranges for Amino Acid Residues in this compound

| Amino Acid | Hα (ppm) | Hβ (ppm) | Other Side Chain Protons (ppm) |

|---|---|---|---|

| Glycine (B1666218) (Gly) | 3.80 - 4.10 | N/A | N/A |

| Cysteine (Cys) | 4.20 - 4.60 | 2.80 - 3.40 | SH: 1.0 - 2.5 |

| Leucine (B10760876) (Leu) | 4.10 - 4.50 | 1.50 - 1.80 | Hγ: 1.4-1.7; Hδ: 0.8-1.0 |

| Phenylalanine (Phe) | 4.30 - 4.70 | 2.90 - 3.30 | Aromatic: 7.0 - 7.4 |

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. In peptides, the most informative region is the Amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone. nih.gov The precise frequency of the Amide I band is highly sensitive to the peptide's secondary structure. nih.gov

α-Helical structures typically show a strong Amide I band around 1650–1658 cm⁻¹.

β-Sheets exhibit a major band at a lower frequency, between 1620 and 1640 cm⁻¹, and often a weaker secondary band around 1680-1690 cm⁻¹ for antiparallel sheets.

Random coil or disordered structures are associated with a broad Amide I band centered around 1640–1650 cm⁻¹.

For this compound in its linear, reduced form in aqueous solution, FTIR would likely show a broad peak centered around 1645 cm⁻¹, consistent with a predominantly disordered conformation.

Table 3: Correlation of Amide I Band Frequencies with Peptide Secondary Structure

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

|---|---|

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 |

| Turns | 1660 - 1685 |

| Random Coil | 1640 - 1650 |

Role of Cysteine in Intramolecular and Intermolecular Disulfide Bond Formation

The side chain of the cysteine residue contains a highly reactive thiol group (-SH). This group can undergo oxidation to form a disulfide bond (S-S) with another cysteine residue. This covalent linkage is a key post-translational modification in many natural proteins and can be used synthetically to constrain peptide conformations.

The process by which a peptide chain folds and forms its correct disulfide bonds is known as oxidative folding. nih.gov For this compound, the single cysteine residue allows for two main possibilities upon oxidation:

Intermolecular Disulfide Bond: Two molecules of the peptide can react to form a homodimer, linked by a disulfide bridge between their respective cysteine residues.

Intramolecular Disulfide Bond (if modified): While the native peptide cannot form an intramolecular disulfide bond with itself, if a second cysteine or another thiol-containing group were introduced into the sequence, oxidation could lead to a cyclic peptide. Peptides with an N-terminal cysteine can undergo specific chemical reactions to achieve cyclization. nih.govacs.org

This process is typically carried out in vitro under mild oxidizing conditions, for example, by exposure to air (O₂) in a slightly alkaline buffer, or by using reagents like hydrogen peroxide (H₂O₂) or dimethyl sulfoxide (B87167) (DMSO).

The conformational state of this compound is critically dependent on the redox potential of its environment.

Reducing Environment: In the presence of reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME), the disulfide bond is readily cleaved, and the cysteine residue is maintained in its reduced thiol (-SH) state. Under these conditions, the peptide exists as a linear, flexible monomer. The intracellular environment is generally reducing, which helps maintain cysteine residues in their reduced form.

Oxidizing Environment: In an oxidizing environment, such as the extracellular space or under specific in vitro conditions, the thiol group is susceptible to oxidation, leading to the formation of the disulfide-bonded dimer. The formation of this covalent intermolecular bridge dramatically changes the peptide's properties. The resulting dimer has double the molecular weight and a much more constrained and defined three-dimensional structure compared to the flexible linear monomer.

Therefore, the redox state of the environment acts as a switch, allowing the peptide to transition between a flexible, linear monomer and a more structured, covalently-linked dimer, each with potentially different biological activities and physical properties.

Conformational Flexibility and Ensemble Descriptions

The peptide this compound, like many short peptides, does not adopt a single, rigid three-dimensional structure. Instead, it exists as a dynamic ensemble of interconverting conformations, particularly in a solution environment. This conformational flexibility is a critical determinant of its biological activity and interactions. The presence of multiple glycine residues, which lack a side chain beyond a hydrogen atom, imparts significant rotational freedom to the peptide backbone, further broadening the range of accessible conformations. youtube.comuq.edu.au

Analysis of Conformational Landscapes in Solution

For this compound, the hydrophobic residues Leucine and Phenylalanine may favor conformations that shield their nonpolar side chains from the aqueous solvent, potentially leading to folded or compact structures. Conversely, the multiple glycine residues contribute to a high degree of flexibility, allowing the peptide to sample a wide range of extended and turn-like conformations. youtube.commdpi.com The cysteine residue introduces an additional layer of complexity, as the thiol group can participate in the formation of disulfide bonds, which would significantly constrain the peptide's conformational freedom.

Computational methods such as molecular dynamics (MD) simulations are instrumental in exploring the conformational landscapes of peptides. ethz.chpnas.orgplos.orgbonvinlab.orgduke.edu These simulations can model the peptide's dynamic behavior over time, providing insights into the relative populations of different conformational states. The results of such analyses are often visualized as two-dimensional free energy surfaces, which map the probability of finding the peptide in a particular conformation. researchgate.net

| Conformational Cluster | Population (%) | Dominant Secondary Structure Motif | Representative Dihedral Angles (Φ, Ψ) |

|---|---|---|---|

| 1 | 45 | Random Coil / Extended | Variable |

| 2 | 30 | β-turn | i+1: -60°, 120°; i+2: 80°, 0° |

| 3 | 15 | nascent helix | -60°, -45° |

| 4 | 10 | Compact / Globular | Variable |

Application of Advanced Conformational Analysis Methods (e.g., Peptide Conformation Distribution Plots)

To gain a more quantitative and comprehensive understanding of a peptide's conformational ensemble, advanced analytical methods are employed. One such technique is the Peptide Conformation Distribution (PCD) plot. acs.orgprismbiolab.comnih.gov Unlike traditional Ramachandran plots that analyze the dihedral angles of individual amino acid residues, PCD plots provide a more holistic view of a peptide fragment's conformation by examining the spatial arrangement of multiple side-chain Cα–Cβ bonds. acs.orgnih.gov

The PCD plot is an alignment-free method that can visually represent the conformational distribution of a peptide and how it spreads across the chemical space of known peptide fragments. acs.orgnih.gov This allows for the classification of secondary structures and the comparison of a peptide's conformational preferences to those of well-defined structures like α-helices and β-sheets. acs.orgnih.gov By projecting the conformational ensemble of this compound onto a PCD plot, one could visually assess its structural similarity to known motifs and quantify the diversity of its conformational states. acs.orgnih.gov

Based on a comprehensive review of available scientific literature, there is no specific research data published on the molecular interactions of the peptide this compound that would allow for a detailed article following the user's structured outline. Searches for peptide-protein interaction studies, including biophysical assays, binding kinetics, and specificity, as well as peptide-membrane interaction studies involving this particular compound, did not yield any specific experimental results.

Therefore, it is not possible to generate an article with the requested detailed research findings, data tables, and specific subsections on the molecular interactions of this compound. The scientific community has not published research on the binding partners, affinity, or membrane association of this specific peptide sequence.

Molecular Interactions of H Gly Gly Cys Gly Leu Phe Oh in Vitro and in Silico

Metal Ion Complexation and Coordination Chemistry

The unique sequence and composition of H-Gly-Gly-Cys-Gly-Leu-Phe-OH, particularly the presence of a cysteine residue, endows it with the capacity to form stable complexes with various metal ions. The coordination chemistry is primarily dictated by the available donor atoms from the amino acid side chains and the peptide backbone.

The thiol group (-SH) of the cysteine residue is a pivotal player in the metal-chelating properties of this peptide. Thiol groups are well-established as potent ligands for a variety of metal ions, especially soft or borderline metals. This high affinity is attributed to the polarizability of the sulfur atom and its ability to form strong, covalent-like bonds with metal centers.

In the context of this compound, the deprotonated form of the thiol group, the thiolate anion (-S⁻), acts as a primary binding site. The pKa of the cysteine thiol group is a critical factor influencing its chelating ability, as deprotonation is typically required for effective coordination. The microenvironment created by the adjacent glycine (B1666218) and leucine (B10760876) residues can influence this pKa value, thereby modulating the metal-binding affinity and selectivity of the peptide.

The coordination of metal ions by the cysteine thiol can lead to the formation of mononuclear or polynuclear complexes, depending on the metal-to-peptide ratio and the specific reaction conditions. The flexible glycine residues surrounding the cysteine may provide the necessary conformational freedom for the peptide to wrap around a metal ion, potentially involving other donor atoms from the peptide backbone (such as carbonyl oxygens or the N-terminal amino group) in a multidentate chelation.

Table 1: Potential Metal Ion Interactions with the Cysteine Thiol Group

| Metal Ion Class | Example Ions | Typical Interaction Strength with Thiol Group |

|---|---|---|

| Soft Metals | Hg²⁺, Pb²⁺, Cd²⁺ | Strong, Covalent-like |

| Borderline Metals | Zn²⁺, Ni²⁺, Cu²⁺ | Moderate to Strong |

| Hard Metals | Ca²⁺, Mg²⁺, K⁺ | Weak to Negligible |

This table provides a generalized overview of expected interactions based on the known chemistry of cysteine-containing peptides.

A variety of spectroscopic techniques are instrumental in elucidating the nature of metal binding to this compound. These methods provide insights into the coordination environment, the stoichiometry of the complex, and the conformational changes induced in the peptide upon metal binding.

UV-Visible (UV-Vis) Spectroscopy: This technique is often used to monitor the formation of metal-peptide complexes. The binding of a metal ion to the cysteine thiol group can give rise to new charge-transfer bands in the UV-Vis spectrum. By titrating the peptide with a metal salt and observing the changes in absorbance at specific wavelengths, one can determine the binding affinity and stoichiometry of the complex.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly valuable for assessing changes in the secondary structure of the peptide upon metal ion coordination. The intrinsic chirality of the amino acids gives rise to a characteristic CD spectrum. Alterations in this spectrum upon the addition of metal ions can indicate conformational rearrangements of the peptide backbone and the local environment of the chromophoric side chains, such as the phenylalanine residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for obtaining detailed structural information about metal-peptide complexes in solution. One- and two-dimensional NMR experiments can identify the specific atoms in the peptide that are involved in metal coordination through changes in their chemical shifts. For instance, a significant downfield shift of the cysteine β-proton resonances would be indicative of metal binding to the thiol group.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopic techniques can provide direct evidence of the coordination of specific functional groups to the metal ion. For example, shifts in the vibrational frequencies of the C=O (amide I) and N-H (amide II) bonds of the peptide backbone, as well as the S-H vibration of the cysteine, can confirm their involvement in the metal complex.

Table 2: Spectroscopic Techniques for Analyzing Metal-Peptide Complexes

| Spectroscopic Technique | Information Obtained |

|---|---|

| UV-Visible Spectroscopy | Binding affinity, stoichiometry |

| Circular Dichroism | Conformational changes, secondary structure alterations |

| NMR Spectroscopy | Identification of binding sites, 3D structure of the complex |

| IR and Raman Spectroscopy | Involvement of specific functional groups in coordination |

This table summarizes the primary applications of various spectroscopic methods in the study of metal-peptide interactions.

Enzymatic Stability and Degradation Pathways of H Gly Gly Cys Gly Leu Phe Oh in Vitro

Proteolytic Stability in Model Biological Matrices (e.g., Enzyme Solutions)

The peptide's backbone, composed of amide bonds, is a potential substrate for various proteases present in biological matrices. The rate and sites of cleavage are highly dependent on the specific enzymes present and the peptide's amino acid sequence.

The sequence H-Gly-Gly-Cys-Gly-Leu-Phe-OH contains several potential recognition sites for common proteases. Proteases exhibit specificity, typically cleaving peptide bonds adjacent to particular amino acid residues. The nomenclature system by Schechter and Berger designates the amino acid residues on either side of the cleaved (scissile) bond as P1 and P1', with numbering increasing away from the cleavage site. peakproteins.com

The presence of Phenylalanine (Phe) and Leucine (B10760876) (Leu) at the C-terminal end makes the peptide particularly susceptible to chymotrypsin (B1334515) and chymotrypsin-like enzymes, which preferentially cleave at the C-terminal side of large hydrophobic residues such as Phenylalanine, Tryptophan, and Tyrosine. expasy.org Thermolysin also shows a preference for cleaving before hydrophobic residues like Leucine and Phenylalanine. peakproteins.com Furthermore, Lon protease, a bacterial enzyme, demonstrates a primary preference for cleaving after Phenylalanine, and secondarily after Leucine. nih.gov Pepsin, an endopeptidase, also favors cleavage at Phenylalanine and Leucine residues. expasy.org

The Gly-Cys and Gly-Leu bonds may also be susceptible to cleavage by less specific proteases or peptidases that recognize small or hydrophobic residues. The table below summarizes the most probable proteolytic cleavage sites within the this compound sequence by common proteases.

Table 1: Potential Proteolytic Cleavage Sites in this compound

| Potential Scissile Bond | P1 Residue | P1' Residue | Likely Protease(s) |

|---|---|---|---|

| Leu - Phe | Leucine | Phenylalanine | Chymotrypsin, Lon Protease, Pepsin |

| Gly - Leu | Glycine (B1666218) | Leucine | Thermolysin, Less specific peptidases |

The primary sequence and structural features of this compound significantly influence its degradation rate.

Hydrophobic C-Terminus: The presence of the bulky, hydrophobic residues Leucine and Phenylalanine at the C-terminus makes the peptide a prime target for endopeptidases like chymotrypsin. expasy.org The cleavage rate by Lon protease is substantially enhanced when Phenylalanine is at the P1 position compared to Leucine. nih.gov

Glycine Residues: The peptide contains three glycine residues. Glycine lacks a side chain, which imparts significant conformational flexibility to the peptide backbone. wikipedia.org This flexibility might facilitate the binding of the peptide into the active site of various proteases, potentially increasing its susceptibility to degradation.

Cysteine Residue: The central cysteine residue introduces a key site for modification. The thiol group (-SH) of cysteine can form a disulfide bond with another cysteine-containing peptide, creating a homodimer (Cystine). This dimerization would drastically alter the peptide's size, structure, and, consequently, its interaction with proteases. The formation of such a disulfide bond could either protect or expose other cleavage sites depending on the resulting three-dimensional conformation. wikipedia.org

Chemical Stability and Degradation Mechanisms (e.g., Oxidation, Racemization)

Beyond enzymatic degradation, the peptide is susceptible to chemical modifications, with the cysteine residue being the most reactive site.

The thiol group of the cysteine residue is readily oxidized, particularly in the presence of reactive oxygen species or under certain pH and redox conditions. nih.govacs.org This represents a major pathway for non-enzymatic degradation. The oxidation can proceed through several stages, yielding different products with altered chemical properties.

Sulfenic Acid (Cys-SOH): The initial and reversible oxidation product is cysteine sulfenic acid. This modification is often transient and can act as an intermediate in further oxidation or be reduced back to the thiol. acs.org

Sulfinic Acid (Cys-SO2H): Further, generally irreversible oxidation leads to the formation of cysteine sulfinic acid.

Sulfonic Acid (Cys-SO3H): The final and irreversible oxidation state is cysteine sulfonic acid. nih.gov

Disulfide Formation (Cystine): Two molecules of the peptide can be oxidized to form a dimer linked by a disulfide bond between their cysteine residues. This process is highly dependent on the redox potential of the solution. nih.govacs.org

The local environment, including the proximity of other amino acid residues, can influence the pKa of the cysteine thiol group (typically ~8.5), affecting its susceptibility to oxidation. nih.govacs.org The increased polarity of the oxidized cysteine forms (sulfenic, sulfinic, and sulfonic acids) can alter the peptide's solubility and interaction with its environment. acs.org

Degradation of this compound results in a variety of smaller peptides and chemically modified forms.

Proteolytic Degradation Products: Enzymatic cleavage would result in smaller peptide fragments. For example, chymotrypsin cleavage after Phenylalanine would theoretically be the final step, but cleavage at the Leu-Phe bond would yield H-Gly-Gly-Cys-Gly-Leu-OH and Phenylalanine. Cleavage by thermolysin at the Gly-Leu bond would produce H-Gly-Gly-Cys-Gly-OH and H-Leu-Phe-OH.

Chemical Degradation Products: The primary chemical degradation products involve modifications to the cysteine residue. These include the full-length peptide with the cysteine residue in its sulfenic, sulfinic, or sulfonic acid forms. Another significant product would be the disulfide-linked dimer of the original peptide.

Table 2: Summary of Potential Degradation Products of this compound

| Degradation Pathway | Potential Product(s) | Description |

|---|---|---|

| Proteolysis (e.g., Chymotrypsin-like) | H-Gly-Gly-Cys-Gly-Leu-OH + Phe | Cleavage of the C-terminal peptide bond. |

| Proteolysis (e.g., Thermolysin-like) | H-Gly-Gly-Cys-Gly-OH + H-Leu-Phe-OH | Cleavage at the internal hydrophobic site. |

| Cysteine Oxidation | H-Gly-Gly-Cys(SOH)-Gly-Leu-Phe-OH | Peptide with Cysteine Sulfenic Acid. |

| Cysteine Oxidation | H-Gly-Gly-Cys(SO2H)-Gly-Leu-Phe-OH | Peptide with Cysteine Sulfinic Acid. |

| Cysteine Oxidation | H-Gly-Gly-Cys(SO3H)-Gly-Leu-Phe-OH | Peptide with Cysteine Sulfonic Acid. |

Computational Modeling and De Novo Design Principles for H Gly Gly Cys Gly Leu Phe Oh

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are a cornerstone for exploring the conformational landscape and dynamic behavior of peptides like H-Gly-Gly-Cys-Gly-Leu-Phe-OH. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of atomic positions and velocities over time. This allows for the characterization of the peptide's flexibility, folding pathways, and interactions with its environment.

Enhanced sampling techniques are often employed to overcome the limitations of conventional MD in exploring the vast conformational space of flexible peptides. acs.org Methods like replica exchange molecular dynamics (REMD) can accelerate the sampling of different energy states, providing a more comprehensive picture of the peptide's conformational possibilities. acs.org

Force Field Parameterization for Unique Peptide Motifs

The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. researchgate.net For a peptide like this compound, which contains a cysteine residue, specific parameterization is crucial. Cysteine's thiol group can participate in disulfide bonds or act as a nucleophile, and its behavior must be accurately represented. nih.govnih.gov

Force fields like AMBER and CHARMM provide well-validated parameters for standard amino acids. researchgate.netnih.gov However, the specific chemical environment of the cysteine in this hexapeptide, flanked by glycine (B1666218) residues, may necessitate re-parameterization to accurately capture local electronic effects. This process often involves quantum mechanical (QM) calculations to derive partial atomic charges and torsional parameters for the unique peptide motif. nih.govnih.gov The development of parameters for non-standard or modified amino acids is an active area of research, with established protocols for deriving and validating new parameters. ambermd.orgnih.gov

Table 1: Example of Force Field Parameter Considerations for this compound

| Parameter Type | Residue of Focus | Key Consideration | Rationale |

| Partial Atomic Charges | Cysteine (Cys) | The charge distribution on the thiol group (-SH). | Crucial for accurately modeling electrostatic interactions, including hydrogen bonding and interactions with metal ions. nih.gov |

| Torsional Parameters (Dihedrals) | Glycine-Cysteine bond | The rotational energy barrier around the peptide backbone. | Glycine's flexibility can significantly influence the local conformation and the orientation of the cysteine side chain. nih.gov |

| Van der Waals Parameters | Leucine (B10760876) (Leu), Phenylalanine (Phe) | The size and hydrophobicity of the side chains. | Essential for modeling the hydrophobic interactions that drive peptide folding and binding. wikipedia.org |

| Bond and Angle Parameters | Thioester bond (if modified) | The equilibrium bond length and force constant. | If the cysteine were to form a thioester linkage, these parameters would be critical for representing the covalent bond accurately. uiuc.edu |

Simulation of Peptide Behavior in Various Environments

MD simulations can provide valuable insights into how the conformation and dynamics of this compound change in different environments, such as in aqueous solution, in the presence of a lipid bilayer, or in organic solvents. nih.govnih.gov The choice of the solvent model (e.g., explicit water models like TIP3P or implicit solvent models) can significantly impact the simulation results. acs.orgnih.gov

In an aqueous environment, the hydrophobic residues (Leu, Phe) would likely drive the peptide to adopt a more compact conformation to minimize their exposure to water. wikipedia.org Simulations in a lipid bilayer could reveal how the peptide partitions into the membrane, a process crucial for the function of many bioactive peptides. nih.gov The behavior of the peptide in different environments is critical for understanding its potential biological activity and for designing it for specific applications. youtube.com

Table 2: Simulated Behavior of this compound in Different Environments

| Environment | Predicted Peptide Behavior | Key Driving Forces | Potential Functional Implication |

| Aqueous Solution (Water) | Tendency to form a collapsed or globular structure. | Hydrophobic effect, where Leu and Phe side chains minimize contact with water. wikipedia.org | Understanding the native conformational ensemble in a biological-like fluid. |

| Lipid Bilayer (Membrane) | Potential for insertion of hydrophobic residues (Leu, Phe) into the membrane core. | Favorable interactions between hydrophobic side chains and the lipid tails. | Prediction of membrane-permeating or membrane-disrupting activities. nih.gov |

| Organic Solvent (e.g., Chloroform) | More extended or random coil conformations. | Reduced hydrophobic effect, allowing for greater conformational freedom. nih.gov | Characterizing the peptide's intrinsic conformational preferences without the strong influence of water. |

Quantum Mechanics (QM) and Hybrid QM/MM Calculations for Electronic Properties

While force fields provide a good approximation of molecular energetics, quantum mechanics (QM) calculations are necessary for a more accurate description of electronic properties, such as charge distribution, electrostatic potential, and chemical reactivity. nih.gov For this compound, QM methods like Density Functional Theory (DFT) can be used to study the electronic structure of the cysteine thiol group and the aromatic phenylalanine ring. nih.govacs.org

For larger systems, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed. In this approach, a small, chemically active region of the peptide (e.g., the cysteine residue involved in a reaction) is treated with QM, while the rest of the system is described by a classical MM force field. nih.gov This allows for the study of bond-breaking and bond-forming events, which is not possible with standard MM simulations.

Docking Studies for Peptide-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand, in this case, this compound) to a second molecule (the receptor, typically a protein). oup.com These studies are crucial for identifying potential protein targets for the peptide and for understanding the molecular basis of their interaction.

Blind Docking Approaches for Peptide Binding Site Identification

When the binding site on the target protein is unknown, a "blind docking" approach can be used. bioinformaticsreview.com In this method, the entire surface of the protein is searched for potential binding pockets for the peptide. nih.govtandfonline.com This global search can be computationally intensive but is invaluable for identifying novel binding sites and for generating initial hypotheses about the peptide's mechanism of action. nih.gov The success of blind docking can be highly dependent on the scoring function's ability to accurately rank the generated poses. nih.gov

Refinement of Peptide-Protein Complex Structures

Once a potential binding pose is identified through docking, it is often necessary to refine the structure of the peptide-protein complex. mdpi.com Docking algorithms often treat the peptide with limited flexibility to reduce computational cost. oup.com Post-docking refinement using MD simulations can allow for more extensive conformational sampling of both the peptide and the protein side chains in the binding site, leading to a more accurate and energetically favorable complex structure. mdpi.comnih.govnih.gov This refinement is essential for obtaining a detailed understanding of the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. acs.org

Rational Peptide Design Strategies Inspired by this compound

Without established functions or structures for this compound, any discussion of "inspired" rational design remains hypothetical. In general, rational design strategies involve modifying a known peptide sequence to enhance a desired property, such as binding affinity or stability. ncert.nic.inuah.es This process relies heavily on understanding the original peptide's structure and function, which is currently lacking for this compound. Were this peptide found to have a specific biological activity, design strategies could involve amino acid substitutions to improve its efficacy or pharmacokinetic properties. For example, replacing Glycine with Alanine could reduce conformational flexibility, potentially locking the peptide into a more active shape. acs.org

Principles of Sequence-to-Structure and Structure-to-Function Relationships

The fundamental principle is that the amino acid sequence of a peptide dictates its three-dimensional structure, which in turn determines its function. wikipedia.orgnih.gov The unique sequence of this compound, with its combination of hydrophobic and flexible residues, would theoretically fold to minimize exposure of hydrophobic parts to an aqueous environment. The two Glycine residues provide significant flexibility to the peptide backbone, while the bulky Phenylalanine and Leucine residues would likely form a hydrophobic patch. nih.gov The ultimate conformation and, therefore, its function—be it as a binder to a receptor, part of a larger protein, or an inhibitor of an enzyme—is a direct outcome of these intramolecular and solvent interactions. nih.govtue.nl However, without experimental or detailed simulation data for this specific peptide, its actual structure and function remain unknown.

Application of Machine Learning in Peptide Design

Machine learning (ML) and deep learning models are transforming peptide design by learning from vast datasets of known peptides to predict properties and generate novel sequences with desired functions, such as antimicrobial or anticancer activity. nih.govmit.edu An ML approach to study or design analogs of this compound would require a relevant training dataset. For example, if this peptide were part of a family of peptides that bind to a specific G protein-coupled receptor, an ML model could be trained on that family's sequence and activity data to design new, more potent variants. These models can effectively explore the enormous sequence space to identify promising candidates for synthesis and experimental validation, accelerating the discovery process.

Self Assembly and Supramolecular Structures of H Gly Gly Cys Gly Leu Phe Oh Non Clinical Applications

Mechanisms of Peptide Self-Assembly

The self-assembly of H-Gly-Gly-Cys-Gly-Leu-Phe-OH is a complex process driven by a combination of non-covalent interactions. These include hydrogen bonding, hydrophobic interactions, van der Waals forces, and potentially π-π stacking. The specific arrangement of its amino acid residues is the primary determinant of the resulting supramolecular architecture.

Each amino acid in the this compound sequence plays a distinct role in the self-assembly process.

Glycine (B1666218) (Gly): With only a hydrogen atom as its side chain, glycine is the smallest and most flexible amino acid. msu.edu The presence of three glycine residues in the peptide backbone imparts significant conformational flexibility, allowing the peptide to adopt the necessary secondary structure, such as β-sheets, which are common in self-assembling peptides. nih.gov This flexibility can facilitate the close packing of peptide chains.

Phenylalanine (Phe): The aromatic phenyl group of phenylalanine is a key driver of self-assembly through π-π stacking and hydrophobic interactions. nih.govnih.gov These interactions, where the electron clouds of adjacent aromatic rings align, are a significant stabilizing force in the formation of fibrillar nanostructures. nih.govnih.gov The diphenylalanine (Phe-Phe) motif, a core recognition motif in the Alzheimer's β-amyloid peptide, is a well-known and potent driver of self-assembly into nanotubes and hydrogels. nih.govnih.gov

Cysteine (Cys): The thiol group (-SH) of cysteine is unique in its ability to form covalent disulfide bonds (-S-S-) upon oxidation. wikipedia.orgnih.gov This covalent linkage can act as a molecular staple, locking in the self-assembled structure and providing significant stability to the resulting nanomaterials. springernature.com This disulfide-mediated assembly adds a layer of control and robustness to the supramolecular structures.

Leucine (B10760876) (Leu): As a hydrophobic amino acid, leucine contributes to the self-assembly process by participating in hydrophobic interactions, helping to drive the aggregation of peptides in an aqueous environment to minimize contact with water.

Table 1: Properties of Amino Acid Residues in this compound

| Amino Acid | Abbreviation | Side Chain Property | Potential Role in Self-Assembly |

|---|---|---|---|

| Glycine | Gly | Non-polar, very small | Provides backbone flexibility |

| Cysteine | Cys | Polar, uncharged (can ionize), contains thiol | Forms covalent disulfide bonds, hydrogen bonding |

| Leucine | Leu | Non-polar, hydrophobic | Hydrophobic interactions |

The self-assembly of peptides is highly sensitive to environmental conditions.

pH: Changes in pH can alter the protonation state of the terminal amine and carboxyl groups, as well as the thiol group of cysteine. This modulation of charge can significantly impact electrostatic interactions, either promoting or inhibiting assembly. nih.govnih.gov For many peptides, a change in pH can trigger a conformational switch, leading to the formation or dissolution of nanostructures. acs.orgfrontiersin.org Gd(III)-labelled self-assembling peptides have shown pH-dependent assembly and changes in T1-relaxivity, suggesting potential for pH-responsive imaging agents. nih.gov

Ionic Strength: The concentration of salts in the solution can influence self-assembly by screening electrostatic repulsions between charged residues, which can promote the aggregation of peptides. rsc.org The type of ions present can also have specific effects on the hydration and solubility of the peptide.

Temperature: Temperature can affect the strength of both hydrogen bonds and hydrophobic interactions. For some peptides, an increase in temperature can promote self-assembly by enhancing hydrophobic interactions, a process known as temperature-mediated gelation. nih.gov

Formation of Ordered Nanostructures (e.g., Fibrils, Hydrogels, Nanotubes)

Under appropriate conditions, this compound is expected to self-assemble into a variety of well-defined nanostructures. The interplay between the driving forces of π-π stacking from phenylalanine and the covalent cross-linking potential of cysteine suggests a propensity for forming robust fibrillar networks.

These one-dimensional nanofibers can entangle to form a three-dimensional matrix, trapping large amounts of water to form a hydrogel. nih.govmdpi.com Peptide-based hydrogels are of significant interest due to their high water content and structural similarity to the extracellular matrix. nih.govrsc.org The diphenylalanine motif, present implicitly with the C-terminal phenylalanine, is known to form nanotubes. nih.gov

The morphology of the nanostructures formed by this compound would be characterized using a suite of high-resolution microscopy and spectroscopy techniques.

Atomic Force Microscopy (AFM): To obtain high-resolution topographical images of the nanostructures on a surface, providing detailed information about their height and fine structural features. nih.govacs.org

Circular Dichroism (CD) Spectroscopy: To determine the secondary structure of the peptides within the assembled structures, such as the presence of β-sheets or random coils. nih.govacs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of specific secondary structures, particularly the intermolecular hydrogen bonding characteristic of β-sheets. acs.org

Rheology: To measure the mechanical properties of the resulting hydrogels, such as their stiffness and viscosity. nih.govacs.org

A key feature of this compound is the potential for disulfide-mediated self-assembly. The oxidation of the thiol groups on two cysteine residues from different peptide molecules creates a covalent disulfide bond. wikipedia.orgnih.gov This process can be used to:

Stabilize pre-formed assemblies: Peptides can first self-assemble through non-covalent interactions, after which oxidation can be induced to covalently lock the structure in place.

Direct the assembly process: The formation of disulfide bonds can be the primary trigger for the self-organization of the peptides into a specific architecture.

The regioselective formation of disulfide bonds is a powerful strategy in peptide synthesis and engineering to create complex and stable structures. springernature.combohrium.com

Applications in Advanced Materials Science

The self-assembling properties of this compound and the resulting nanostructures, particularly hydrogels, open up possibilities for various non-clinical applications in materials science.

Scaffolds for Tissue Engineering: The fibrillar network of peptide hydrogels can mimic the natural extracellular matrix, providing a suitable environment for cell culture. nih.govnih.gov The biocompatibility of peptides makes them attractive candidates for creating scaffolds that support cell adhesion, proliferation, and differentiation.

Drug Delivery Vehicles: The hydrogel matrix can be used to encapsulate and provide sustained release of therapeutic molecules. nih.gov The stimuli-responsive nature of peptide assembly, such as pH-sensitivity, could be exploited to create "smart" materials that release their payload in response to specific environmental cues. nih.gov

Nanoreactors: The defined nanoscale environments within self-assembled structures could be used as templates or compartments for chemical reactions or the synthesis of other nanomaterials.

Table 2: Potential Material Science Applications of this compound Nanostructures

| Application Area | Relevant Property | Potential Function |

|---|---|---|

| Tissue Engineering | Biocompatible, nanofibrous network, high water content | 3D cell culture scaffold, mimics extracellular matrix |

| Drug Delivery | Entrapment capability, stimuli-responsive (pH, temp) | Controlled and sustained release of active agents |

| Biosensing | Specific recognition capabilities, signal amplification | Component of a biosensor to detect specific analytes |

Biomaterial Scaffolds for Fundamental Research

The design of biomaterial scaffolds for fundamental research, such as in vitro cell culture and tissue engineering studies, often relies on the self-assembly of small molecules like peptides to create three-dimensional environments that mimic the extracellular matrix. The peptide this compound possesses key features that make it a candidate for forming such scaffolds.

The process of self-assembly for peptides like this is typically driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. The glycine residues provide flexibility to the peptide backbone, while the leucine and phenylalanine residues introduce hydrophobicity, which can drive the aggregation of the peptides in an aqueous environment to shield these nonpolar side chains from water. The phenylalanine residue, with its aromatic ring, can further stabilize the assembled structure through π-π stacking interactions with other phenylalanine residues.

A crucial element in the sequence is the cysteine residue. The thiol group (-SH) of cysteine can undergo oxidation to form a disulfide bond (-S-S-) with another cysteine residue on an adjacent peptide molecule. This covalent cross-linking can significantly enhance the mechanical stability and robustness of the resulting hydrogel scaffold. The formation of these disulfide bonds can often be triggered by changes in the local redox environment, offering a potential mechanism for controlling the gelation process.

Table 1: Potential Intermolecular Interactions in this compound Self-Assembly

| Interaction Type | Contributing Residues | Description |

| Hydrophobic Interactions | Leucine (Leu), Phenylalanine (Phe) | The nonpolar side chains of these amino acids tend to cluster together to minimize contact with water, driving the initial aggregation of the peptides. |

| π-π Stacking | Phenylalanine (Phe) | The aromatic rings of phenylalanine residues can stack on top of each other, providing additional stability to the assembled structure. |

| Hydrogen Bonding | Peptide Backbone (all residues) | The amide and carbonyl groups of the peptide backbone can form extensive hydrogen bond networks, a key feature in the formation of β-sheet structures commonly found in peptide hydrogels. |

| Disulfide Bonds (Covalent) | Cysteine (Cys) | The thiol groups of two cysteine residues can oxidize to form a covalent disulfide bond, cross-linking the peptide chains and enhancing the mechanical strength of the scaffold. |

While specific experimental data for this compound is not available, research on similar short, cysteine-containing peptides has demonstrated their ability to form nanofibrous hydrogels suitable for cell culture. These scaffolds can be designed to be biocompatible and biodegradable, providing a temporary support structure for cells to adhere, proliferate, and differentiate. The properties of the hydrogel, such as its stiffness and porosity, can often be tuned by controlling the peptide concentration, pH, and the extent of disulfide cross-linking.

Peptide-Based Biosensors for Analyte Detection (e.g., Proteins, Metal Ions)

The unique chemical properties of this compound also suggest its potential utility in the development of peptide-based biosensors. These sensors typically rely on a specific recognition event between the peptide and the target analyte, which then transduces into a measurable signal.

The cysteine residue is a key player in this context. The thiol group of cysteine is known to have a high affinity for certain heavy metal ions, such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). This interaction can be exploited to create a sensor where the binding of a metal ion to the peptide induces a change in the system, such as a change in fluorescence or an electrochemical signal. For instance, the peptide could be functionalized with a fluorescent dye, and the binding of a metal ion could lead to a quenching or enhancement of the fluorescence signal.

Furthermore, the peptide sequence could be engineered to act as a recognition element for specific proteins. The "Gly-Leu-Phe" motif, for example, is a sequence that can be recognized by certain proteases. A biosensor could be designed where the peptide is immobilized on a surface, and the presence of a specific protease would cleave the peptide, leading to a detectable change, such as a decrease in mass on a quartz crystal microbalance or a change in the electrochemical properties of the surface.

Table 2: Potential Analyte Detection Mechanisms with this compound

| Analyte | Recognition Element | Potential Transduction Mechanism |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Cysteine (thiol group) | - Fluorescence quenching/enhancement- Electrochemical signal change- Colorimetric change |

| Proteins (e.g., Proteases) | Gly-Leu-Phe motif (as a cleavage site) | - Change in mass on a sensor surface- Release of a reporter molecule- Alteration of electrochemical properties |

While these applications are theoretically plausible based on the chemical nature of the peptide's constituent amino acids, it is important to reiterate that specific experimental validation for this compound in these biosensing applications is not currently present in the scientific literature. Further research would be required to synthesize and characterize the binding affinities and signaling mechanisms for specific analytes.

Future Directions and Emerging Research Avenues for H Gly Gly Cys Gly Leu Phe Oh

Integration of Experimental and Computational Approaches

A powerful trend in peptide research is the combination of experimental data with computational modeling to gain a more complete picture of a peptide's structure and function. While experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, they often present a static view. researchgate.net Computational methods, such as molecular dynamics simulations, can complement this by modeling the peptide's dynamic behavior in a simulated physiological environment.

This integrated approach is particularly valuable for understanding how H-Gly-Gly-Cys-Gly-Leu-Phe-OH interacts with other molecules in the body. For instance, computational docking studies can predict how the peptide might bind to a specific receptor, and these predictions can then be tested and refined through experimental binding assays. This iterative process of computational prediction followed by experimental validation accelerates the pace of discovery and allows for a more rational approach to designing new peptide-based molecules.

Expanding the Scope of Peptide Design and Engineering

Furthermore, scientists are not limited to the 20 naturally occurring amino acids. usmf.md The inclusion of non-natural or modified amino acids can bestow new properties upon the peptide. For example, introducing D-amino acids can make the peptide more resistant to degradation by enzymes in the body. unc.edu Another strategy involves cyclization, where the linear peptide is chemically linked to form a ring structure, which can improve its stability and binding affinity. unc.edu The cysteine residue in this compound, with its reactive thiol group, is a prime candidate for such modifications, including the formation of disulfide bonds. unc.edu

Table 1: Potential Peptide Engineering Strategies

| Modification Strategy | Rationale | Desired Outcome |

| Amino Acid Substitution | To identify key residues for activity and to modulate properties like hydrophobicity. | Enhanced binding affinity, selectivity, or stability. |

| Incorporation of D-Amino Acids | To increase resistance to enzymatic degradation. | Longer biological half-life. |

| Peptide Cyclization | To constrain the peptide's conformation and improve stability. | Increased receptor affinity and proteolytic resistance. |

| Chemical Conjugation | To attach molecules like polymers or lipids. | Improved solubility, prolonged circulation, or enhanced cell permeability. |

New Characterization Techniques for Peptide Dynamics and Interactions

The development of increasingly sophisticated analytical techniques is enabling a more detailed understanding of how peptides like this compound behave and interact at the molecular level. nih.gov Advanced spectroscopic methods provide insights into the peptide's three-dimensional structure and how it changes over time. ijsra.net

Modern mass spectrometry techniques are essential for verifying the peptide's sequence and identifying any post-translational modifications. resolvemass.ca High-performance liquid chromatography (HPLC) is a cornerstone for assessing the purity of a peptide sample. resolvemass.ca For a deeper look at the peptide's structure and conformational dynamics in solution, multi-dimensional NMR spectroscopy is a powerful tool. resolvemass.ca Circular dichroism spectroscopy can be used to analyze the peptide's secondary structure, such as the presence of alpha-helices or beta-sheets. resolvemass.ca

More recent advancements, such as cryo-electron microscopy (cryo-EM), are now providing near-atomic resolution structures of peptide assemblies, offering unprecedented views of intermolecular interactions. acs.org These cutting-edge techniques are crucial for building a comprehensive understanding of the structure-function relationship of this compound and for guiding the design of new and improved peptide analogs.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.